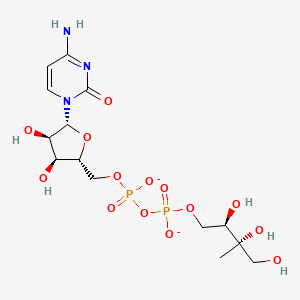

4-CDP-2-C-methyl-D-erythritol(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

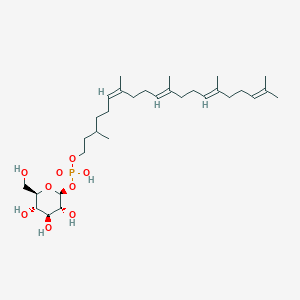

4-CDP-2-C-methyl-D-erythritol(2-) is dianion of 4-CDP-2-C-methyl-D-erythritol arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 4-CDP-2-C-methyl-D-erythritol.

Applications De Recherche Scientifique

Enzyme Structure and Antimicrobial Development

The enzyme 4-CDP-2-C-methyl-D-erythritol (CDP-ME) kinase, crucial in the non-mevalonate pathway of isoprenoid biosynthesis, has been structurally characterized, revealing insights for antimicrobial development. This pathway, absent in humans, is pivotal in several pathogenic microorganisms, making it a significant target for novel antimicrobial compounds (Wada et al., 2003).

Chemical Synthesis and Pathway Analysis

The formal synthesis of CDP-ME from D-(+)-arabitol has been reported, facilitating in-depth studies of the non-mevalonate pathway, which is critical in the antimicrobial development due to its absence in higher animals, including humans (Odejinmi et al., 2012).

Chemoenzymatic Synthesis for Drug Discovery

A chemoenzymatic synthesis of CDP-ME has been developed, providing a valuable substrate for high-throughput screening to identify inhibitors in drug discovery efforts (Narayanasamy et al., 2008).

Enzyme Characterization for Drug Development

The purification and characterization of CDP-ME kinase from bacterial pathogens have been accomplished. This work is critical for understanding bacterial survival mechanisms and developing high throughput screens for antimicrobial drugs, especially targeting M. tuberculosis (Eoh et al., 2009).

Structural Studies for Antimicrobial Strategies

Structural studies of CDP-ME kinase from Mycobacterium tuberculosis provide essential insights for anti-M. tuberculosis drug discovery. These studies highlight the enzyme's crucial role in the survival of this pathogenic bacterium and its potential as a drug target (Shan et al., 2011).

Kinetic Studies for Targeted Drug Design

Kinetic studies of M. tuberculosis enzymes in the MEP pathway, including the synthesis of CDP-ME 2-phosphate, offer vital information for targeted drug design against pathogenic bacteria (Narayanasamy et al., 2010).

Propriétés

Nom du produit |

4-CDP-2-C-methyl-D-erythritol(2-) |

|---|---|

Formule moléculaire |

C14H23N3O14P2-2 |

Poids moléculaire |

519.29 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |

InChI |

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/p-2/t7-,8-,10-,11-,12-,14+/m1/s1 |

Clé InChI |

YFAUKWZNPVBCFF-XHIBXCGHSA-L |

SMILES isomérique |

C[C@](CO)([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O |

SMILES canonique |

CC(CO)(C(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |

Synonymes |

4-diphosphocytidyl-2-C-methylerythritol 4-diphosphocytidyl-2C-methyl-D-erythritol 4-DPCME |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)

![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)